molecular formula C10H14N4O4S2 B2557267 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294853-34-2

2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2557267
CAS No.: 294853-34-2
M. Wt: 318.37
InChI Key: BSHCLLFRBJWOPM-UHFFFAOYSA-N
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Description

2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with morpholinoacetyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with thioglycolic acid to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and require precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid stands out due to its unique combination of a thiadiazole ring and a morpholinoacetyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-[(2-morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4S2/c15-7(5-14-1-3-18-4-2-14)11-9-12-13-10(20-9)19-6-8(16)17/h1-6H2,(H,16,17)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHCLLFRBJWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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